4-(4-Benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
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Overview
Description
Thieno[2,3-d]pyrimidines are a class of compounds that have been studied for their potential medicinal properties . They have been designed as potential inhibitors of PDE4 . 4-Benzylpiperidines are another class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of key steps such as Gewald reaction, Dieckmann type cyclisation and Krapcho decarboxylation . This strategy involves the construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidines has been analyzed using crystal structure analysis . The analysis includes hydrogen bonding patterns and molecular arrangement present within the molecule .Scientific Research Applications
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have been shown to exhibit significant antibacterial activities against various bacterial strains such as Pseudomonas sp., Escherichia coli, Streptococcus lactis, and Bacillus subtilis .
Antifungal Activity
These compounds also display antifungal activities against fungi like Aspergillus niger, Penicillium sp., Candida albicans, and Rhodotorula ingeniosa .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been evaluated for their anticancer properties. Some derivatives have shown promising results against cancer cell lines such as prostate cancer (PC3), with IC 50 values in the submicromolar range . Additionally, they have been synthesized to target VEGFR-2 and tested for their abilities to inhibit VEGFR-2 and prevent cancer cell growth in various types of cancer cells .
Photosensitizers for Skin Cancer Treatment
A specific thieno[3,4-d]pyrimidine derivative has been identified as a promising photosensitizer that can be incorporated into sequence-specific DNA and RNA sequences for the treatment of skin cancer cells .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3OS/c1-29-21-9-7-20(8-10-21)22-16-30-25-23(22)24(26-17-27-25)28-13-11-19(12-14-28)15-18-5-3-2-4-6-18/h2-10,16-17,19H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYCXDFNPPKISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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